2,5-Dibromothiazole
Overview
Description
2,5-Dibromothiazole is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used in the preparation of arylthiazolylpiperidine derivatives and analogs for use as survival motor neuron (SMN) protein production modulators .
Synthesis Analysis
The synthesis of the full family of bromothiazoles, including 2,5-Dibromothiazole, has been revisited in order to update and optimize their production. The species reported include 2-bromothiazole, 4-bromothiazole, 5-bromothiazole, 2,4-dibromothiazole, 2,5-dibromothiazole, 4,5-dibromothiazole, and 2,4,5-tribromothiazole, the majority of which are produced via sequential bromination and debromination steps .Molecular Structure Analysis
The molecular formula of 2,5-Dibromothiazole is C3HBr2NS. The molecular weight is 242.92 g/mol .Chemical Reactions Analysis
2,5-Dibromothiazole is a biochemical reagent that can be used as a biological material or organic compound for life science related research .Physical And Chemical Properties Analysis
2,5-Dibromothiazole is a white to brown crystalline powder . The molecular weight of 2,5-Dibromothiazole is 242.92 g/mol. It has a complexity of 70 and a topological polar surface area of 41.1 Ų .Scientific Research Applications
Synthesis and Characterization
2,5-Dibromothiazole is prominently utilized in the field of chemical synthesis. The compound serves as a fundamental ingredient in the synthesis of a diverse range of bromothiazoles, employing sequential bromination and debromination methods. These innovative methods have led to the physical and NMR spectroscopic characterization of the entire family of bromothiazoles, including 2,5-Dibromothiazole, without the need for elemental bromine (Uzelac & Rasmussen, 2017).
Role in Organic Synthesis
The compound has a significant role in organic synthesis, particularly in the synthesis of aminothiazole compounds and mycothiazole. 2,5-Dibromothiazole reacts with compounds containing nitrogen to produce a series of aminothiazole compounds, confirmed by 1H NMR (Shi-qing, 2012). It's also used in the total synthesis of mycothiazole, a process that involves chain extension and ring-closing metathesis (Le Flohic, Meyer, & Cossy, 2005).
Crystallographic Studies
2,5-Dibromothiazole's crystal structures have been studied, revealing significant insights. For instance, 2,4-Dibromothiazole exhibits a disordered crystal structure with molecules randomly oriented, providing a unique perspective on molecular interactions and stability (Aitken et al., 2015).
Synthesis of Biologically Active Compounds
Moreover, 2,5-Dibromothiazole is a precursor in synthesizing various biologically active compounds. Its derivatives have been studied for their antiproliferative and cytotoxic effects, significantly contributing to cancer research. These derivatives have shown a marked reduction in cell proliferation, indicating their potential in therapeutic applications (Vale et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2,5-dibromo-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBr2NS/c4-2-1-6-3(5)7-2/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBIQFJKUZZLLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBr2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40310094 | |
Record name | 2,5-Dibromothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40310094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromothiazole | |
CAS RN |
4175-78-4 | |
Record name | 2,5-Dibromothiazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222407 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Dibromothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40310094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dibromothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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